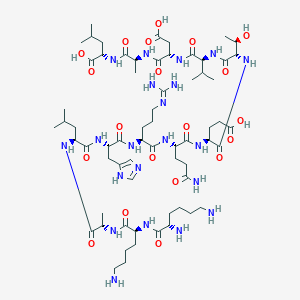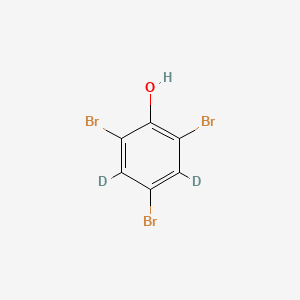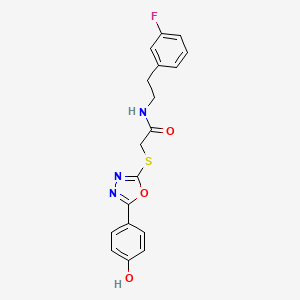
Tamuzimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamuzimod is a potent immunomodulator that exhibits modulatory activity on sphingosine 1-phosphate receptors. It is primarily being developed for the treatment of ulcerative colitis and other inflammatory diseases. The compound has shown promising results in clinical trials, particularly in its ability to modulate immune responses effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tamuzimod involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tamuzimod undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tamuzimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor modulation and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Under clinical development for the treatment of ulcerative colitis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in quality control
Wirkmechanismus
Tamuzimod exerts its effects by targeting sphingosine 1-phosphate receptor 1. This receptor plays a crucial role in regulating immune cell trafficking and vascular integrity. By modulating this receptor, this compound can effectively alter immune responses and reduce inflammation. The molecular pathways involved include the inhibition of lymphocyte egress from lymphoid tissues and the reduction of pro-inflammatory cytokine production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.
Ozanimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis
Uniqueness
Tamuzimod is unique in its high potency and selectivity for sphingosine 1-phosphate receptor 1. It has shown a favorable safety profile and efficacy in clinical trials, making it a promising candidate for the treatment of inflammatory diseases .
Eigenschaften
CAS-Nummer |
2097854-81-2 |
|---|---|
Molekularformel |
C21H13Cl3F3N5O3 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
(5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one |
InChI |
InChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1 |
InChI-Schlüssel |
HNRWGYDMTRPLCQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Kanonische SMILES |
C1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)


![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)



![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)



